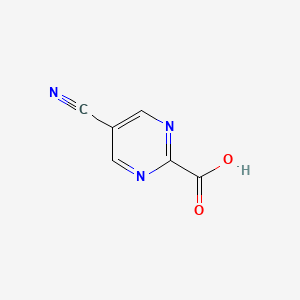
5-Cyanopyrimidine-2-carboxylic acid
説明
5-Cyanopyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C6H3N3O2 . It has a molecular weight of 149.11 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 5-Cyanopyrimidine-2-carboxylic acid is1S/C6H3N3O2/c7-1-4-2-8-5 (6 (10)11)9-3-4/h2-3H, (H,10,11) . This indicates the presence of 6 carbon atoms, 3 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
5-Cyanopyrimidine-2-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 149.11 . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 5-Cyanopyrimidine-2-carboxylic acid, are significant in biorenewable chemicals due to their role as precursors for various industrial chemicals. These acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields, affecting their use in fermentative production. Understanding these inhibitory mechanisms is crucial for metabolic engineering strategies aimed at improving microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, closely related to 5-Cyanopyrimidine-2-carboxylic acid, serves as a key precursor in the pharmaceutical industry due to its broad synthetic applications and bioavailability. Recent advancements have utilized hybrid catalysts, including organocatalysts and metal catalysts, for the synthesis of pyranopyrimidine scaffolds. This approach focuses on creating diverse and biologically active molecules through one-pot multicomponent reactions (Parmar, Vala, & Patel, 2023).
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from 5-Cyanopyrimidine-2-carboxylic acid. The structural and thermodynamic basis for the anticancer activity of antipyrimidines, including those derived from 5-Cyanopyrimidine-2-carboxylic acid, has been a subject of significant research. These studies have shown that the misincorporation of antipyrimidines into DNA can perturb its structure and decrease stability, affecting the activities of DNA-modifying proteins essential for replication and repair, thus providing a foundation for antipyrimidine cancer chemotherapy (Gmeiner, 2002).
Synthetic and Pharmacological Aspects
2-Oxo-3-cyanopyridine derivatives, closely related to 5-Cyanopyrimidine-2-carboxylic acid, have been extensively studied for their diverse biological activities, including as anticancer, antibacterial, antifungal, and HIV-1 inhibitors. The high reactivity of this scaffold makes it a valuable intermediate in various organic syntheses, underlining the importance of further research into its synthetic pathways and potential pharmacological applications (Ghosh et al., 2015).
Safety and Hazards
5-Cyanopyrimidine-2-carboxylic acid is associated with several hazards. The safety information pictograms indicate that it is dangerous . The hazard statements include H301, H311, and H331, suggesting toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and seeking medical advice/attention if you feel unwell (P311) .
特性
IUPAC Name |
5-cyanopyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-1-4-2-8-5(6(10)11)9-3-4/h2-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPZLCHNICQZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294452 | |
| Record name | 5-Cyano-2-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanopyrimidine-2-carboxylic acid | |
CAS RN |
1200497-85-3 | |
| Record name | 5-Cyano-2-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200497-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyano-2-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CYANOPYRIMIDINE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



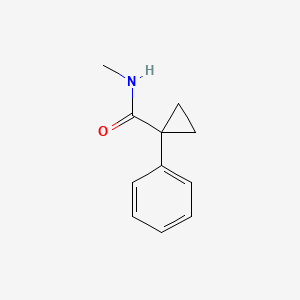

![(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B3089773.png)

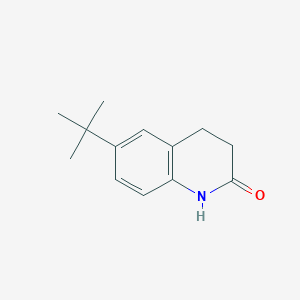
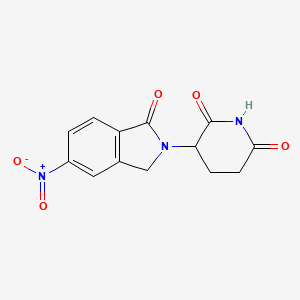
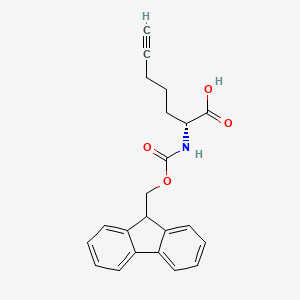


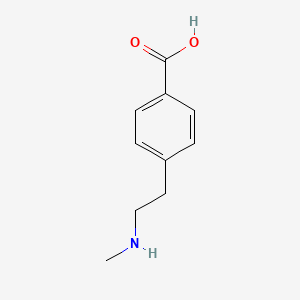
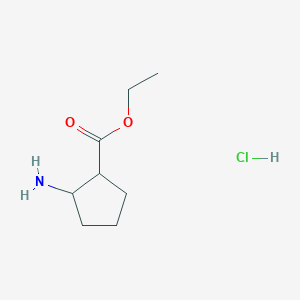
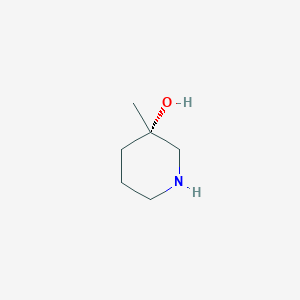

![2,2,2-trifluoro-N-[6-(hydroxyimino)-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl]acetamide](/img/structure/B3089849.png)